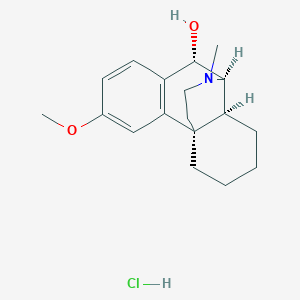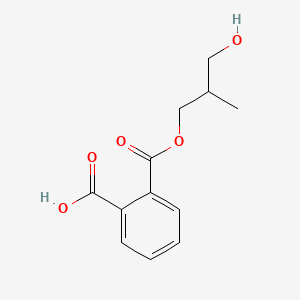
2-Deoxy-N-Phenylglucosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-N-Phenylglucosylamine is an organic compound known for its bioactive properties. It is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an amino group bonded to a phenyl group. This compound is soluble in water and other polar solvents and is chemically stable .
Métodos De Preparación
The synthesis of 2-Deoxy-N-Phenylglucosylamine typically involves starting from D-glucose. A common method includes a series of chemical reactions and selective deprotection of protecting groups . One practical synthesis route involves using D-glucal as a starting material, followed by the addition of various reagents to form the desired product . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and the use of solid acids as catalysts .
Análisis De Reacciones Químicas
2-Deoxy-N-Phenylglucosylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents.
Substitution: The amino group can be substituted with other functional groups using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Deoxy-N-Phenylglucosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-N-Phenylglucosylamine involves its interaction with specific molecular targets and pathways. In hypoxic cancer cells, it acts as a glycolysis inhibitor, preventing ATP production and ultimately leading to cell death . It also affects mitochondrial metabolism and immunological pathways in different tissues .
Comparación Con Compuestos Similares
2-Deoxy-N-Phenylglucosylamine is similar to other 2-deoxy glycosides, which are widely present in natural products and clinical reagents . its unique structure, with a phenyl group attached to the amino group, gives it distinct bioactive properties. Similar compounds include 2-deoxy-D-glucose and other 2-deoxy glycosides .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
Clave InChI |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)










